molecular formula C21H23N3O2S B4837805 (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4837805
M. Wt: 381.5 g/mol
InChI Key: FMLLHBOZGJQOGE-DTQAZKPQSA-N
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Description

The compound (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with a unique structure that includes a pyrrole ring, a pyrimidine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyrimidine precursors, followed by their coupling under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the molecular structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • tert-Butyl carbamate

Uniqueness

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-5-14-9-6-7-11-17(14)24-19(26)16(18(25)22-20(24)27)13-15-10-8-12-23(15)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLLHBOZGJQOGE-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C(C)(C)C)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CN3C(C)(C)C)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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